molecular formula C22H34ClN5O B610877 (2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride CAS No. 1449768-48-2

(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride

Cat. No.: B610877
CAS No.: 1449768-48-2
M. Wt: 419.998
InChI Key: REAGUXWEQBFUPB-FYZYNONXSA-N
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Description

SLP7111228 hydrochloride is a potent and selective inhibitor of sphingosine kinase type 1 (SPHK1). It is known for its ability to induce a concentration-dependent decrease in sphingosine-1-phosphate (S1P) levels in cells without affecting sphingosine levels . This compound has significant implications in various scientific research fields due to its specificity and potency.

Preparation Methods

Synthetic Routes and Reaction Conditions

SLP7111228 hydrochloride is synthesized through a series of chemical reactions involving the formation of a 1-guanidino-2-phenyloxadiazolylpyrrolidine group. The synthetic route typically involves the following steps:

  • Formation of the oxadiazole ring.
  • Introduction of the pyrrolidine moiety.
  • Addition of the guanidino group.
  • Final hydrochloride salt formation.

The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of SLP7111228 hydrochloride involves scaling up the synthetic route mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The compound is usually produced in crystalline solid form and stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

SLP7111228 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield various substituted analogs of SLP7111228 hydrochloride .

Scientific Research Applications

Cancer Research

The ability of SLP7111228 hydrochloride to modulate cell survival and proliferation makes it a valuable tool in cancer research. Studies have indicated that targeting SPHK1 can hinder tumor growth and reduce metastasis in various cancer models. For instance:

  • Case Study : In a study involving breast cancer cells, treatment with SLP7111228 hydrochloride resulted in a significant decrease in cell viability and migration, suggesting its potential as an anti-cancer agent .

Cardiovascular Research

Given the role of sphingosine-1-phosphate in cardiovascular health, this compound is being explored for its effects on heart disease. By inhibiting SPHK1, it may help regulate blood pressure and vascular integrity.

  • Case Study : Research indicates that SPHK1 inhibitors can improve endothelial function and reduce inflammation in cardiovascular disease models .

Comparative Analysis with Other Compounds

SLP7111228 hydrochloride's selectivity for SPHK1 distinguishes it from other sphingosine kinase inhibitors. Below is a comparison with similar compounds:

CompoundSelectivityMechanism of ActionPotential Applications
SLP7111228HighInhibits SPHK1Cancer, cardiovascular health
FingolimodModerateSphingosine receptor modulatorMultiple sclerosis
SKI-IILowNon-selective sphingosine kinase inhibitorVarious cancers

The biological profile of SLP7111228 hydrochloride reveals its pharmacokinetics and dynamics:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within hours.
  • Distribution : Widely distributed with higher concentrations in metabolically active tissues.
  • Metabolism : Primarily metabolized by liver enzymes; pathways are under investigation.
  • Excretion : Mainly excreted via renal pathways .

Mechanism of Action

SLP7111228 hydrochloride exerts its effects by selectively inhibiting sphingosine kinase type 1 (SPHK1). This inhibition leads to a decrease in sphingosine-1-phosphate (S1P) levels in cells. The compound binds to the active site of SPHK1, preventing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This reduction in S1P levels affects various cellular processes, including cell proliferation, survival, and migration .

Comparison with Similar Compounds

SLP7111228 hydrochloride is unique due to its high selectivity and potency for sphingosine kinase type 1 (SPHK1). Similar compounds include:

    SLM6031434: Another selective inhibitor of sphingosine kinase type 1 (SPHK1).

    Fingolimod: A sphingosine analog that modulates sphingosine-1-phosphate receptors.

    SKI-II: A non-selective inhibitor of sphingosine kinases.

Compared to these compounds, SLP7111228 hydrochloride offers higher selectivity for SPHK1, making it a valuable tool in research focused on this specific kinase .

Biological Activity

The compound (2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide; hydrochloride, also referred to as SLM6031434 HCl, is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H33N5O·HCl
  • Molecular Weight : 422.0 g/mol
  • Solubility : Soluble in water (≥2 mg/mL) .

The biological activity of this compound is primarily linked to its role as an inhibitor of sphingosine kinase (SphK). SphK is involved in the metabolism of sphingolipids, which play critical roles in cell signaling and regulation of various cellular processes. The inhibition of SphK can lead to altered levels of sphingosine-1-phosphate (S1P), a bioactive lipid that influences cell proliferation, survival, and migration .

Biological Activity Overview

  • Anticancer Properties :
    • Studies have indicated that compounds targeting SphK can reduce tumor growth and enhance the efficacy of chemotherapy agents. For instance, SLM6031434 HCl has shown promise in preclinical models for its ability to inhibit cancer cell proliferation and induce apoptosis .
  • Anti-inflammatory Effects :
    • The modulation of S1P levels through SphK inhibition may also contribute to anti-inflammatory effects. Research has demonstrated that SLM6031434 HCl can reduce the expression of pro-inflammatory cytokines in various models of inflammation .
  • Neuroprotective Effects :
    • Emerging evidence suggests that the compound may have neuroprotective properties by influencing cerebral hemodynamics and metabolism during ischemic conditions. This is particularly relevant for conditions such as stroke where S1P plays a protective role .

Case Studies

Several studies have explored the effects of SLM6031434 HCl in various biological contexts:

StudyFocusFindings
Cheresh et al., 2020Pulmonary fibrosisDemonstrated reduced mitochondrial DNA damage and inflammation markers in lung tissue following treatment with SphK inhibitors including SLM6031434 HCl.
Ha et al., 2020Tumor microenvironmentShowed that treatment with SLM6031434 HCl decreased immunosuppressive factors in breast cancer models, enhancing response to immune checkpoint inhibitors.
Imbert et al., 2020Inflammatory bowel diseaseFound that the compound reduced disease severity and inflammatory markers in animal models of IBD .

Pharmacological Profile

The pharmacological profile of (2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide; hydrochloride includes:

  • Absorption : Rapidly absorbed with peak plasma concentrations reached within hours.
  • Distribution : Widely distributed throughout body tissues with higher concentrations observed in areas with high metabolic activity.
  • Metabolism : Primarily metabolized by hepatic enzymes; specific pathways remain under investigation.
  • Excretion : Excreted mainly via renal pathways.

Properties

IUPAC Name

(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O.ClH/c1-2-3-4-5-6-7-9-17-11-13-18(14-12-17)21-25-20(28-26-21)16-19-10-8-15-27(19)22(23)24;/h11-14,19H,2-10,15-16H2,1H3,(H3,23,24);1H/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAGUXWEQBFUPB-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)CC3CCCN3C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)C[C@@H]3CCCN3C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride
Reactant of Route 3
(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride
Reactant of Route 4
(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride
Reactant of Route 5
(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride
Reactant of Route 6
(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride

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